molecular formula C5H10N2O4 B13829224 L-Alanine, 3-[(methoxycarbonyl)amino]-

L-Alanine, 3-[(methoxycarbonyl)amino]-

Cat. No.: B13829224
M. Wt: 162.14 g/mol
InChI Key: ACKMHVGECBCNMN-VKHMYHEASA-N
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Description

L-Alanine, 3-[(methoxycarbonyl)amino]- is a modified amino acid derivative where the amino group at the β-position (third carbon) of L-alanine is protected by a methoxycarbonyl group. This structural modification enhances its stability in synthetic applications, particularly in peptide chemistry, where protecting groups prevent unwanted side reactions.

Properties

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2S)-2-amino-3-(methoxycarbonylamino)propanoic acid

InChI

InChI=1S/C5H10N2O4/c1-11-5(10)7-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1

InChI Key

ACKMHVGECBCNMN-VKHMYHEASA-N

Isomeric SMILES

COC(=O)NC[C@@H](C(=O)O)N

Canonical SMILES

COC(=O)NCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, 3-[(methoxycarbonyl)amino]- typically involves the protection of the amino group of L-alanine using a methoxycarbonyl group. This can be achieved through the reaction of L-alanine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-[(methoxycarbonyl)amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

L-Alanine, 3-[(methoxycarbonyl)amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine, 3-[(methoxycarbonyl)amino]- involves its interaction with specific molecular targets. The methoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Alanine, 3-[(methoxycarbonyl)amino]- with structurally related compounds, focusing on molecular properties, substituent groups, and applications.

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications References
L-Alanine, 3-[(methoxycarbonyl)amino]- Methoxycarbonyl (-OCOOMe) C₅H₁₀N₂O₅* ~162.15 (estimated) Not explicitly given Peptide synthesis, enzyme studies (inferred from analogs)
3-Amino-N-(carboxycarbonyl)-L-alanine Carboxycarbonyl (-OCOOH) C₅H₈N₂O₅ 176.13 61277-72-3 Intermediate in organic synthesis
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-alanine methyl ester Boc (-OCOOtBu) C₉H₁₈N₂O₄ 218.25 77087-60-6 Solid-phase peptide synthesis (common Boc protection)
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine Benzyloxycarbonyl (Z-group, -OCOOBn) C₁₈H₂₀N₂O₅ 344.36 337368-14-6 Peptide synthesis (acid-labile protection)
3-(1-Pyrazolyl)-L-alanine Pyrazolyl heterocycle C₆H₈N₃O₂ 169.15 2734-48-7 Enzyme specificity studies, protein engineering
β-Methylamino-L-alanine (BMAA) Methylamino (-NHMe) C₄H₁₀N₂O₂·HCl 154.6 16012-55-8 Neurotoxicity studies, environmental biomarker research

Notes on Comparison:

Boc and Z-groups are widely used in peptide synthesis due to their orthogonal protection strategies but require stronger acids (e.g., trifluoroacetic acid) for removal . Pyrazolyl and methylamino derivatives (e.g., BMAA) are non-proteinogenic and used to probe enzyme active sites or study biological interactions .

Biological Activity: BMAA (β-methylamino-L-alanine) is a neurotoxin linked to neurodegenerative diseases, whereas the methoxycarbonyl derivative is primarily synthetic and non-toxic (inferred from lack of toxicity data in evidence) . 3-(1-Pyrazolyl)-L-alanine mimics natural amino acids, enabling studies on substrate-enzyme interactions .

Synthetic Utility :

  • Boc- and Z-protected alanines are staples in peptide synthesis due to their compatibility with standard coupling reagents .
  • The smaller methoxycarbonyl group may improve solubility in polar solvents compared to bulkier analogs, though direct data is absent in the evidence .

Research Findings and Contradictions

  • Transport Mechanisms: While L-alanine derivatives like BMAA are actively transported into cells via neutral amino acid carriers (e.g., System ASC or L) , the methoxycarbonyl variant’s uptake is likely restricted due to its modified structure, as seen with other N-protected amino acids .
  • Contradiction in Naming: and highlight inconsistencies in IUPAC nomenclature for similar compounds (e.g., "3-amino-L-alanine" vs. "α-N-Oxalyl-L-α,β-diaminopropionic acid"), underscoring the need for standardized naming in literature .

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